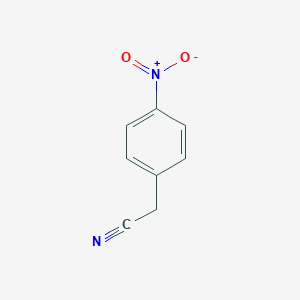

4-Nitrophenylacetonitrile

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Nitrophenylacetonitrile can be synthesized by reacting phenylacetonitrile with nitric acid. This reaction requires nitric acid as an oxidant and heating to produce this compound . Another method involves reacting a compound with a structural formula similar to ortho-nitrochlorobenzene with ferrous iron cyanide salt in a solvent under the action of cuprous chloride and/or cuprous bromide as a catalyst under heating conditions .

Industrial Production Methods

In industrial settings, the preparation of this compound often involves the use of cuprous chloride and cuprous bromide to increase product yield and facilitate mass production. This method also ensures that the post-treatment process is easy and that the three wastes do not contain virulent substances .

Análisis De Reacciones Químicas

Types of Reactions

4-Nitrophenylacetonitrile undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding acids.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: 4-Nitrophenylacetic acid.

Reduction: 4-Aminophenylacetonitrile.

Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Pharmaceutical Production

4-NPAC serves as an important intermediate in the synthesis of various pharmaceuticals. It is utilized in the preparation of active pharmaceutical ingredients (APIs) due to its functional groups that allow for further chemical modifications. For example, it has been used in the synthesis of atenolol, a medication used to treat high blood pressure and heart-related conditions .

Synthesis of Novel Compounds

Research has shown that 4-NPAC can be employed to synthesize novel compounds with potential therapeutic effects. One notable study involved the synthesis of substituted 3-((Z)-2-(4-nitrophenyl)-2-(1H-tetrazol-5-yl)vinyl)-4H-chromen-4-ones, which exhibited anti-MRSA activity. The study highlighted the compound's ability to act as a precursor for developing new antibiotics .

Material Science

Thin Film Applications

4-NPAC has been studied for its optical properties and device characteristics when used in thin films for photodiode applications. A hybrid organic/inorganic heterojunction device based on 4-NPAC and ZnO nanocrystallite structures was fabricated, demonstrating promising results for solar cell applications. The optical absorbance and band gap evaluations indicated that these thin films could be effective in energy conversion technologies .

Nanostructures in Electronics

The formation of nano-crystallite structures from 4-NPAC has been explored for use in electronic devices. The properties of these nanostructures can be tuned by altering the preparation methods, leading to enhanced performance in electronic applications such as sensors and photodetectors .

Environmental Applications

Green Chemistry Approach

Recent advancements have focused on environmentally friendly synthesis methods for 4-NPAC. A novel preparation technology was developed that minimizes waste and energy consumption during the nitration process. This method achieved a yield of 70.5% while significantly reducing NO2 emissions, highlighting its potential for sustainable chemical manufacturing .

- Atenolol Synthesis

- Photodiode Fabrication

- Sustainable Production Methods

Mecanismo De Acción

The mechanism of action of 4-Nitrophenylacetonitrile involves its ability to participate in various chemical reactions due to the presence of the nitro and nitrile groups. These functional groups make it reactive towards nucleophiles and electrophiles, allowing it to undergo substitution, reduction, and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 2-(4-Nitrophenyl)acetonitrile

- CAS Number : 555-21-5

- Molecular Formula : C₈H₆N₂O₂

- Molecular Weight : 162.15 g/mol

- Appearance : Colorless to pale yellow crystalline solid .

Physical Properties :

- Melting Point : 116–117°C .

- Solubility: Insoluble in water; soluble in ethanol, ether, benzene, and other organic solvents .

- Synthesis : Prepared via nitration of phenylacetonitrile or hydrolysis to 4-nitrophenylacetic acid using concentrated H₂SO₄ .

Toxicity :

- Acute Toxicity: LD₅₀ = 47 mg/kg (intravenous, mice) .

- Handling : Requires protective equipment (gloves, respirators) due to high toxicity and irritancy .

Comparison with Structurally Similar Compounds

Structural and Electronic Effects

Key Compounds :

2-Nitrophenylacetonitrile

4-Methylphenylacetonitrile

Benzonitrile

3-Phenylpropionitrile

Electronic and Steric Influence :

- 4-Nitrophenylacetonitrile features a para-nitro group, a strong electron-withdrawing group (EWG), which enhances electrophilicity of the nitrile carbon. This contrasts with 4-methylphenylacetonitrile (electron-donating methyl group), which reduces reactivity .

- 2-Nitrophenylacetonitrile (ortho-nitro) exhibits lower enzymatic hydration activity (5% amide yield) compared to This compound (58% amide yield) due to steric hindrance and less effective resonance stabilization .

Reactivity in Enzymatic Hydration

Enzyme : Nitrilase NitPG

- This compound : 58% amide yield (highest among tested substrates) due to EWG enhancing nitrile hydration .

- 4-Methylphenylacetonitrile : 11% amide yield (electron-donating group reduces nitrile activation) .

- Benzonitrile : <5% amide yield (lacks acetonitrile-like side chain critical for enzyme binding) .

Mechanistic Insight :

The para-nitro group stabilizes the transition state via resonance, facilitating nucleophilic attack on the nitrile. Steric effects are minimal in the para position, unlike ortho-substituted analogs .

Knoevenagel Condensation :

- This compound achieves high yields (e.g., 85–95% in iminocoumarin synthesis) due to steric bulk favoring trans-product formation. In contrast, benzoylacetonitrile (linear structure) yields are lower (~70%) due to competing cis-product formation .

Multicomponent Reactions (MCRs) :

- In pyrano[2,3-c]pyrazole synthesis, this compound achieves 95% yield under ultrasound vs. 65% for simpler nitriles (e.g., malononitrile), attributed to its balanced electronic and steric profile .

Data Tables

Table 1: Comparison of Hydration Activity with Nitrilase NitPG

Table 2: Reactivity in Knoevenagel Condensation

Actividad Biológica

4-Nitrophenylacetonitrile (NpCN), a compound with the chemical formula CHNO, has garnered attention due to its diverse biological activities and applications in various fields, including biochemistry and pharmacology. This article explores the biological activity of NpCN, highlighting its mechanisms, case studies, and relevant research findings.

This compound is a crystalline powder that appears cream to yellow, with a melting point of 113-115 °C and a boiling point of 195-197 °C under reduced pressure . It is primarily used as a radical inhibitor in the polymerization of vinyl acetate and has been identified as toxic to certain microorganisms, specifically Tetrahymena pyriformis .

Biological Activity

1. Toxicity Studies

Studies have demonstrated that NpCN exhibits toxic effects on Tetrahymena pyriformis, indicating its potential as a biocide . The compound's toxicity can be attributed to its ability to interfere with cellular processes in microorganisms, making it a candidate for further investigation in pest control applications.

2. Enzyme Interaction

Research has shown that NpCN can be utilized in enzyme assays, particularly in screening systems for cytochrome P450 (CYP) monooxygenases. In one study, NpCN was employed to quantify hydroquinones produced by engineered P450 variants under alkaline conditions. The assay demonstrated a low detection limit (5 μM) and a broad linear detection range (5 to 250 μM), showcasing NpCN's utility in biochemical research .

3. Pro-Pesticide Development

In agricultural research, derivatives of NpCN have been synthesized as pro-pesticides. A study reported the preparation of alpha-(2,6-dichloro-4-trifluoromethylphenylhydrazono)-4-nitrophenylacetonitrile, which was tested against various mite and insect pests. The effectiveness varied depending on the cleavable pro-moiety used, highlighting the potential of NpCN derivatives in developing targeted pest control agents .

Case Studies

Case Study 1: Enzyme Screening Using NpCN

A significant application of NpCN is its use in enzyme screening systems aimed at improving the hydroxylation of aromatic compounds. In this study, researchers focused on enhancing the production of trimethylhydroquinone (TMHQ) using a P450 BM3 variant. The screening system based on NpCN allowed for the identification of variants that significantly increased TMHQ formation—up to 70-fold compared to wild-type enzymes .

Case Study 2: Toxicological Assessment

The toxicological profile of NpCN was assessed through its effects on aquatic organisms. The compound's toxicity was evaluated using Tetrahymena pyriformis as a model organism, revealing significant adverse effects at certain concentrations. This study underscores the importance of understanding the environmental impact of chemical compounds used in industrial applications .

Research Findings

Q & A

Q. What are the common synthetic routes for preparing 4-nitrophenylacetonitrile in academic research?

Level: Basic

Answer: this compound is typically synthesized via nucleophilic substitution reactions. For example, it can be produced by reacting 4-nitrobenzyl chloride with potassium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) under basic conditions (e.g., potassium carbonate) . Alternative methods include condensation reactions with carbonyl-containing precursors, such as in the synthesis of pyrrolone derivatives, where this compound reacts with 6-chloro-1-hexyne in chloroform using triethylamine as a base .

Q. How can researchers optimize purification techniques for this compound after synthesis?

Level: Basic

Answer: Post-synthesis purification often involves solvent evaporation under reduced pressure, followed by washing with water to remove unreacted reagents or salts. The crude product is typically recrystallized using ethanol or ethyl acetate to enhance purity. For example, after synthesizing 4-(4-nitrophenyl)-1,3-dihydro-2H-pyrrol-2-one, the precipitate was washed three times with water and dried at room temperature to achieve a yield of 66% .

Q. What catalytic conditions are effective for reducing the nitro group in this compound to an amine?

Level: Advanced

Answer: Catalytic hydrogenation using palladium on activated carbon (10% Pd/C) under hydrogen gas (50-60 PSI) in ethyl acetate at 20–25°C is a robust method. This converts this compound to 4-aminophenylacetonitrile with high efficiency, typically requiring 3–4 hours for completion . Researchers should monitor reaction progress via TLC or LC-MS to avoid over-reduction.

Q. How does the choice of solvent influence reaction kinetics in this compound-based syntheses?

Level: Advanced

Answer: Solvent polarity and coordination ability significantly impact reaction rates. For instance, chloroform (low polarity) is suitable for cyclization reactions involving this compound and alkynes, while DMSO (high polarity) facilitates nucleophilic substitutions due to its ability to stabilize transition states. Evidence shows that reactions in DMSO with potassium carbonate achieve higher yields for steroid-pyrrolone derivatives .

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

Level: Basic

Answer: Key techniques include:

- EI-MS (Electron Ionization Mass Spectrometry): Determines molecular weight and fragmentation patterns (e.g., m/z 204.05 for pyrrolone derivatives) .

- Elemental Analysis: Validates purity and stoichiometry (e.g., C, H, N, O percentages within ±0.3% of theoretical values) .

- Melting Point Analysis: Confirms crystalline purity (e.g., 113–118°C for this compound) .

Q. How should researchers address discrepancies in reported yields for this compound-based reactions?

Level: Advanced

Answer: Yield variations (e.g., 66% vs. 90%) often stem from differences in reaction conditions or purification protocols. To resolve contradictions:

- Compare solvent systems, catalyst loadings, and reaction times across studies.

- Replicate experiments with controlled variables (e.g., triethylamine vs. other bases).

- Validate results using multiple characterization methods (e.g., NMR, HPLC) .

Q. What strategies mitigate challenges in synthesizing steroidal derivatives using this compound?

Level: Advanced

Answer: Steroid-pyrrolone synthesis requires precise stoichiometry and inert conditions. Key steps include:

- Slow addition of this compound to steroid precursors in DMSO.

- Extended reaction times (72 hours) to ensure complete substitution.

- Use of potassium carbonate to deprotonate hydroxyl groups on steroids, enhancing nucleophilic attack .

Q. What safety protocols are critical when handling this compound?

Level: Basic

Answer: Due to its toxicity (H302, H312, H332) and flammability:

- Use fume hoods and PPE (gloves, lab coats).

- Avoid inhalation/ingestion; store at 0–6°C in sealed containers.

- Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Q. How can computational methods aid in studying this compound’s reactivity?

Level: Advanced

Answer: Density Functional Theory (DFT) calculations predict electron density distribution, highlighting the nitrile and nitro groups as reactive sites. Molecular dynamics simulations model solvent interactions, guiding solvent selection for specific reactions (e.g., chloroform for cycloadditions) .

Q. What are the emerging applications of this compound in medicinal chemistry?

Level: Advanced

Answer: It serves as a precursor for:

- Enzyme Inhibitors: Derivatives like steroid-pyrrolones show potential as DNA methyltransferase inhibitors .

- Fluorescent Probes: Condensation with tetralone derivatives generates AIE (aggregation-induced emission) probes for lipid droplet imaging .

- Antifungal Agents: N-substituted derivatives exhibit activity against Candida species via nitro group redox modulation .

Propiedades

IUPAC Name |

2-(4-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNJGLAVKOXITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060297 | |

| Record name | Benzeneacetonitrile, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-21-5 | |

| Record name | 4-Nitrophenylacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrobenzyl cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenylacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetonitrile, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROBENZYL CYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/086Q9Q6WOT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.